molecular formula C29H30P2 B1229684 [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane

[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane

Cat. No.: B1229684
M. Wt: 440.5 g/mol
InChI Key: CTYPJIUQROQJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane typically involves the reaction of a suitable chiral precursor with diphenylphosphine. One common method is the alkylation of a chiral diol with diphenylphosphine in the presence of a base, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its chiral nature allows for the selective formation of enantiomerically pure products .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a valuable tool in metalloprotein studies .

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis is crucial for the manufacture of chiral drugs and other high-value compounds .

Mechanism of Action

The mechanism of action of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane involves its coordination to transition metals, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H30P2

Molecular Weight

440.5 g/mol

IUPAC Name

4-diphenylphosphanylpentan-2-yl(diphenyl)phosphane

InChI

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3

InChI Key

CTYPJIUQROQJBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

2,4-bis(diphenylphosphino)pentane
BDPP cpd

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.